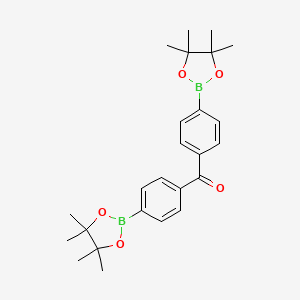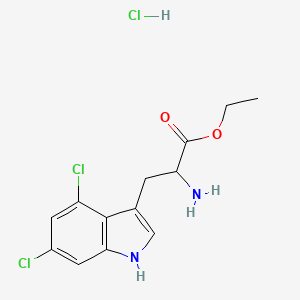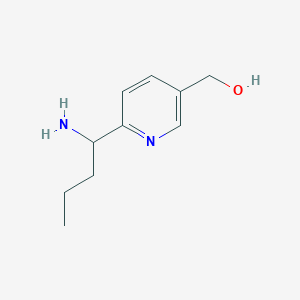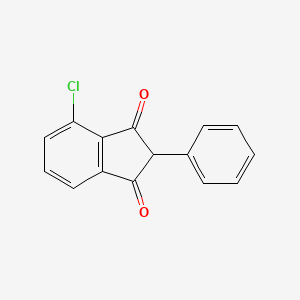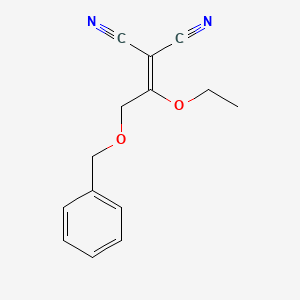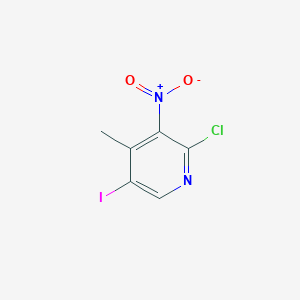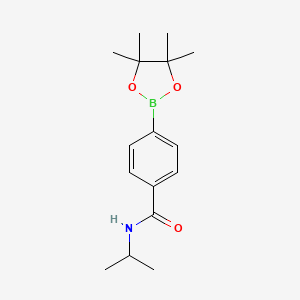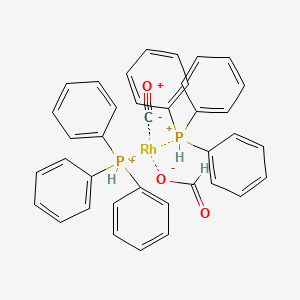
trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I): is an organorhodium complex with the molecular formula C38H33O3P2Rh . This compound is known for its bright yellow, air-stable solid form and is used extensively in homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by the carbonylation of Wilkinson’s catalyst. The reaction involves treating RhCl[P(C6H5)3]3 with carbon monoxide to produce RhCl(CO)[P(C6H5)3]2 . The reaction conditions usually involve a controlled environment to ensure the stability of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors to facilitate the carbonylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands like phosphines, amines.
Major Products:
Oxidation: Formation of higher oxidation state rhodium complexes.
Reduction: Formation of rhodium hydride complexes.
Substitution: Formation of new rhodium-ligand complexes.
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in hydroformylation reactions .
Biology: In biological research, it is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions .
Industry: In the industrial sector, it is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Mechanism of Action
The compound exerts its effects through coordination with substrates, facilitating various chemical transformations. The molecular targets include organic molecules that undergo catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange .
Comparison with Similar Compounds
- Bis(triphenylphosphine)rhodium carbonyl chloride
- Tris(triphenylphosphine)rhodium carbonyl hydride
Comparison:
- Bis(triphenylphosphine)rhodium carbonyl chloride is similar in structure but contains a chloride ligand instead of a carboxylato group. It is also used as a catalyst but has different reactivity and stability .
- Tris(triphenylphosphine)rhodium carbonyl hydride contains a hydride ligand and is used in hydroformylation reactions. It has different catalytic properties compared to trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) .
Properties
Molecular Formula |
C38H33O3P2Rh+ |
|---|---|
Molecular Weight |
702.5 g/mol |
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphanium;formate |
InChI |
InChI=1S/2C18H15P.CH2O2.CO.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;1-2;/h2*1-15H;1H,(H,2,3);;/p+1 |
InChI Key |
HZSNXZYZDSSMNH-UHFFFAOYSA-O |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)[O-].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





